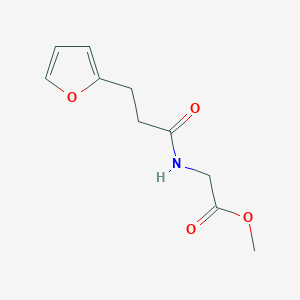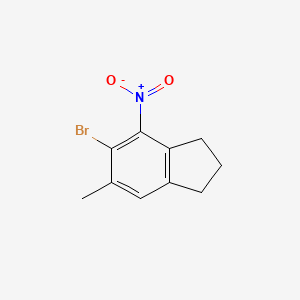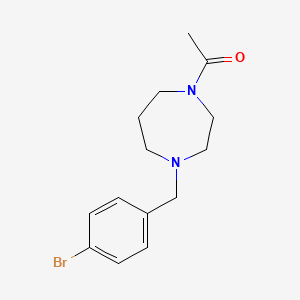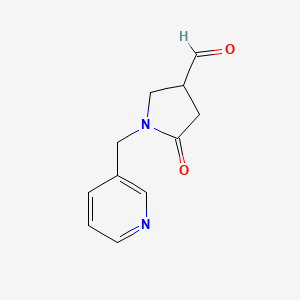![molecular formula C21H14O8 B14917576 4-[4-(4-Carboxyphenoxy)phenoxy]phthalic acid](/img/structure/B14917576.png)
4-[4-(4-Carboxyphenoxy)phenoxy]phthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Carboxyphenoxy)phenoxy]phthalic acid is an aromatic carboxylic acid compound with the molecular formula C15H10O7. It is characterized by the presence of two benzene rings connected through ether groups, which provide some conformational flexibility . This compound is known for its strong coordination properties, making it a suitable candidate for forming metal-organic frameworks (MOFs) .
Preparation Methods
4-[4-(4-Carboxyphenoxy)phenoxy]phthalic acid can be synthesized using various methods. One common approach involves the reaction of phthalic anhydride with 4-hydroxybenzoic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions in a suitable solvent such as acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[4-(4-Carboxyphenoxy)phenoxy]phthalic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Scientific Research Applications
4-[4-(4-Carboxyphenoxy)phenoxy]phthalic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of metal-organic frameworks (MOFs) due to its strong coordination properties.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in the development of metal-based drugs and imaging agents.
Medicine: Research is ongoing to explore its potential as a component in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-Carboxyphenoxy)phenoxy]phthalic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in luminescent sensors, the compound’s coordination with metal ions can lead to changes in luminescence properties, enabling the detection of specific analytes .
Comparison with Similar Compounds
4-[4-(4-Carboxyphenoxy)phenoxy]phthalic acid can be compared with other similar compounds, such as:
4-(4-Carboxyphenoxy)benzoic acid: This compound has a similar structure but lacks the additional carboxyphenoxy group, resulting in different coordination properties and applications.
4-(4-Carboxyphenoxy)phthalic acid:
Properties
Molecular Formula |
C21H14O8 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
4-[4-(4-carboxyphenoxy)phenoxy]phthalic acid |
InChI |
InChI=1S/C21H14O8/c22-19(23)12-1-3-13(4-2-12)28-14-5-7-15(8-6-14)29-16-9-10-17(20(24)25)18(11-16)21(26)27/h1-11H,(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
BKABAACFURSTME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-Bromophenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14917522.png)


![[2-[2,6-bis(3-propan-2-ylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14917546.png)

![n-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide](/img/structure/B14917562.png)
![(4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol](/img/structure/B14917569.png)



